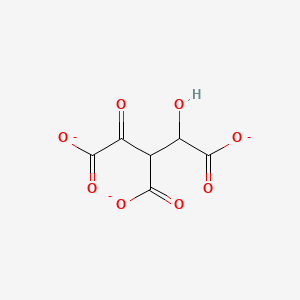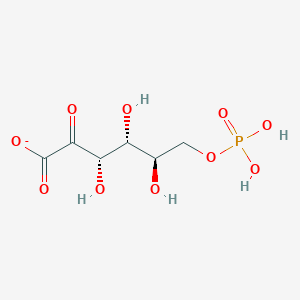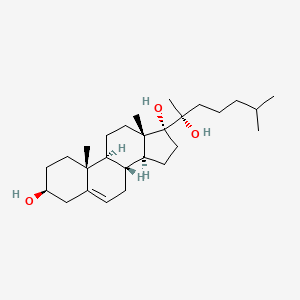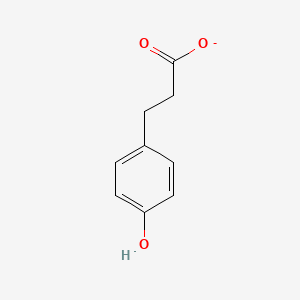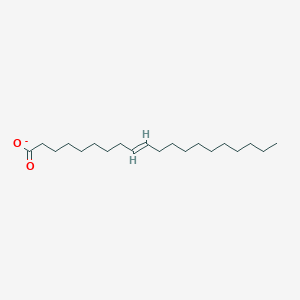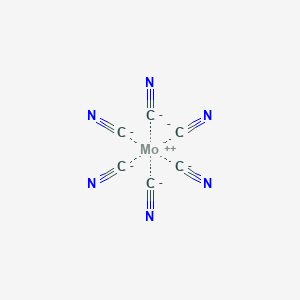
(R)-2-Hydroxy-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-hydroxy-4-methylpentanoate is the anion of (R)-2-hydroxy-4-methylpentanoic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy-4-methylvalerate. It derives from a valerate. It is a conjugate base of a (R)-2-hydroxy-4-methylpentanoic acid.
Applications De Recherche Scientifique
Organoleptic Impact in Wine
The enantiomers of ethyl 2-hydroxy-4-methylpentanoate (ethyl dl-leucate) were studied in wines using chiral gas chromatography. This compound, especially the R form, was found predominantly in white wines, while both enantiomers were present in red wines. The study demonstrated that these enantiomers contribute to the perception of fruity aromas in wine, resulting in a synergistic effect on flavor. Specifically, R-ethyl 2-hydroxy-4-methylpentanoate and S-ethyl 2-hydroxy-4-methylpentanoate contribute to the aroma profile of blackberry fruit and fresh fruit in wines (Lytra, Tempère, de Revel, & Barbe, 2012).
Chemical Synthesis and Applications
(R)-2-Hydroxy-4-methylpentanoate has been utilized in various chemical synthesis processes. For instance, a stereoselective aldol reaction involving doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate produced (R)-3-hydroxy-4-methylpentanoic acid, which is significant for synthesizing complex organic compounds (Braun & Gräf, 2003).
Biological Fermentation Processes
The human pathogen Clostridium difficile uses (R)-2-hydroxy-4-methylpentanoate in its fermentation process of l-leucine, producing compounds like 3-methylbutanoate and 4-methylpentanoate. The research highlighted the role of ketyl radicals in this biochemical process, providing insights into the metabolic pathways of Clostridium difficile (Kim, Darley, Buckel, & Pierik, 2008).
Biobased Product Synthesis
(R)-2-Hydroxy-4-methylpentanoate is also significant in the development of biobased products. For example, research on the methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone with dimethylcarbonate yielded various acyclic biobased products, including 4-hydroxy-methylpentanoate. This study demonstrated the potential of using greener chemical technologies in continuous flow processes for biobased product synthesis (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
Propriétés
Formule moléculaire |
C6H11O3- |
|---|---|
Poids moléculaire |
131.15 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1/t5-/m1/s1 |
Clé InChI |
LVRFTAZAXQPQHI-RXMQYKEDSA-M |
SMILES isomérique |
CC(C)C[C@H](C(=O)[O-])O |
SMILES |
CC(C)CC(C(=O)[O-])O |
SMILES canonique |
CC(C)CC(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



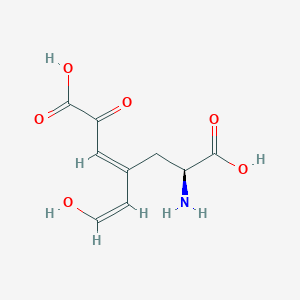
![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)

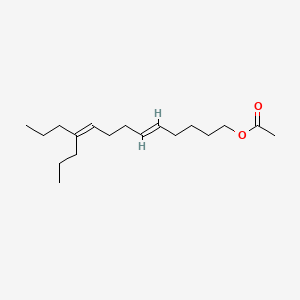
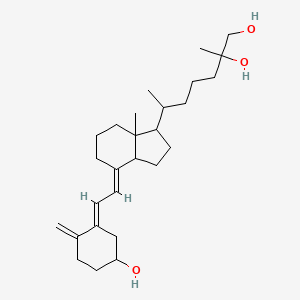
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
